molecular formula C32H39NO4 B015129 Fexofenadine CAS No. 83799-24-0

Fexofenadine

货号 B015129
CAS 编号: 83799-24-0
分子量: 501.7 g/mol
InChI 键: RWTNPBWLLIMQHL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fexofenadine has been explored through various methods to improve yield and efficiency. An approach described by Huang Yue-fei (2004) involves using ethyl 2-benzeneacetate, proceeding through methylation, F-C acylation, N-alkylation, reduction, and hydrolysis, achieving a total yield of 40.7% (Huang Yue-fei, 2004). Cheng Yue (2011) and Wang Ronggeng et al. (2013) offer alternative routes with emphasis on low-cost, high-yield, and environmentally friendly procedures, reporting yields of 42.0% and 33.51%, respectively (Cheng Yue, 2011; Wang Ronggeng et al., 2013).

Molecular Structure Analysis

Fexofenadine's molecular structure has been characterized in two crystalline forms: as a methanol disolvate and as a dihydrate, elucidating its zwitterionic nature and the formation of dimers sustained by hydrogen bonds (L. Tessler & I. Goldberg, 2005).

Chemical Reactions and Properties

Fexofenadine's chemical reactivity, particularly in relation to transporters like OATP and P-glycoprotein, is crucial for its absorption and excretion. Studies have shown its cellular uptake and excretion are mediated by specific transport proteins, highlighting its complex interaction within biological systems (M. Cvetkovic et al., 1999).

Physical Properties Analysis

The interaction of fexofenadine with cyclodextrins and its solubility and thermodynamics have been thoroughly investigated, offering insights into its physicochemical behavior in pharmaceutical formulations (M. A. Al Omari et al., 2007).

Chemical Properties Analysis

Detailed analysis of fexofenadine's chemical properties includes studies on its determination in pharmaceuticals using various methods such as chemiluminescence and capillary electrophoresis, which emphasize its analytical characterization (Haider A. J. Al Lawati et al., 2011; P. Mikuš et al., 2005).

科学研究应用

Pharmacokinetics and Pharmacodynamics

  • Field : Pharmaceutical Investigation
  • Application : This study aimed to explore the dosing regimen of Fexofenadine through the establishment of a population pharmacokinetic (PK)–pharmacodynamic (PD) model .
  • Methods : The study used the results of a Fexofenadine bioequivalence study on healthy Korean males and previously reported PK and PD results . A Fexofenadine population PK–PD model was established based on these data .
  • Results : The established model well explained the PK–PD outcomes of Fexofenadine at various doses in healthy adults . The study found that the ATP-binding cassette-subfamily-B-member-1 (ABCB1) gene polymorphisms were not significantly correlated with interindividual PK diversity of Fexofenadine .

Stability-Indicating Method

  • Field : Pharmaceutical Formulations
  • Application : A novel stability-indicating gradient RP-UPLC method was developed for the quantitative determination of process-related impurities and forced degradation products of Fexofenadine HCl in pharmaceutical formulations .
  • Methods : Fexofenadine HCl was subjected to stress conditions including oxidative, acid, base, hydrolytic, thermal, and photolytic degradation .
  • Results : Fexofenadine HCl was found to degrade significantly in oxidative stress conditions, and the degradation product was identified and characterized .

Sustained Release Microspheres

  • Field : Drug Delivery Systems
  • Application : This research paper is based on the formulation and evaluation of sustained release polymeric microspheres of Fexofenadine Hydrochloride .

Allergic Rhinitis Treatment

  • Field : Allergy and Immunology
  • Application : "Pharmacokinetics, Safety and Tolerability of an Oral Suspension of Fexofenadine for Children with Allergic Rhinitis" .

Improved Dissolution Rate and Intestinal Absorption

  • Field : Pharmaceutics
  • Application : The objective of this study was to enhance dissolution and permeation of a low soluble, absorbable fexofenadine hydrochloride (FFH) by preparing solid dispersions using polyethylene glycol 20,000 (PEG 20,000) and poloxamer 188 as carriers .
  • Results : The solid dispersions of FFH prepared using PEG 20,000 and poloxamer 188 demonstrated improved dissolution and absorption than supplied FFH and could be used to improve the oral bioavailability of fexofenadine .

Formulation of a Novel Drug Delivery System

  • Field : Drug Delivery Systems
  • Application : The aim of this research was to formulate a novel, effective, efficient and safe drug delivery system for Fexofenadine HCL so that this drug can be made more efficient and cost-effective .

Personalized Therapy

  • Field : Pharmacology
  • Application : This study aimed to provide a clearer direction for personalized therapy using Fexofenadine in a clinical setting through qualitative–quantitative predictions .
  • Methods : The study used the results of a Fexofenadine bioequivalence study on healthy Korean males and previously reported PK and PD results . A Fexofenadine population PK–PD model was established based on these data .
  • Results : The established model well explained the PK–PD outcomes of Fexofenadine at various doses in healthy adults . The study found that the ATP-binding cassette-subfamily-B-member-1 (ABCB1) gene polymorphisms were not significantly correlated with interindividual PK diversity of Fexofenadine .

Antihistamine Effects and Safety

  • Field : Pharmacology
  • Application : Fexofenadine has a positive antihistamine effect, which is probably no worse than the second-generation antihistamines . Fexofenadine probably has a favorable safety profile, which is more likely better than that of the first-generation antihistamines .

未来方向

In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available . The quality control of drug products during manufacturing processes is important, particularly the presence of different polymorphic forms in active pharmaceutical ingredients (APIs) during production, which could affect the performance of the formulated products .

属性

IUPAC Name

2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTNPBWLLIMQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861411
Record name Fexofenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fexofenadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble
Record name Fexofenadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The H1 histamine receptor is responsible for mediating hypersensitivity and allergic reactions. Exposure to an allergen results in degranulation of mast cells and basophils, which then release histamine and other inflammatory mediators. Histamine binds to, and activates, H1 receptors, which results in the further release of pro-inflammatory cytokines, such as interleukins, from basophils and mast cells. These downstream effects of histamine binding are responsible for a wide variety of allergic symptoms, such as pruritus, rhinorrhea, and watery eyes. Fexofenadine is considered an “inverse agonist” of the H1 receptor because it binds to and stabilizes the inactive form of the receptor, preventing its activation and subsequent downstream effects. It has a potent and selective affinity for H1 receptors, and there is no evidence that it carries antidopaminergic, antiserotonergic, anticholinergic, sedative, or adrenergic blocking activity. Fexofenadine does not cross the blood-brain barrier and thus is unlikely to cause significant CNS effects., Fexofenadine is a specific, selective, histamine H1-receptor antagonist. ... Fexofenadine has been shown to inhibit histamine release from peritoneal mast cells in rats. Unlike terfenadine, fexofenadine does not block the potassium channel involved in repolarization of cardiac cells (i.e., blockade of the delayed rectifier potassium current IK). As a result, fexofenadine lacks the cardiotoxic potential of terfenadine. Fexofenadine also does not possess appreciable anticholinergic, antidopaminergic, or alpha- or beta-adrenergic blocking effects at usual antihistaminic doses in pharmacologic studies., It has been suggested that the increased safety profile of fexofenadine compared with the parent drug results from the lack of fexofenadine-induced cardiotoxicity in addition to only minimal metabolism of fexofenadine in the liver by the cytochrome P-450 microsomal enzyme system. Evidence from animal models using fexofenadine have suggested that the apparent lack of cardiotoxic effects of the drug may have resulted at least in part from lack of blockade of the potassium channel involved in repolarization of cardiac cells (ie, blockade of the delayed rectifier potassium current IK). Prolongations in the QTc interval were not reported in dogs receiving oral fexofenadine hydrochloride dosages of 10 mg/kg daily for 5 days or in rabbits receiving an IV fexofenadine hydrochloride dose of 10 mg/kg (resulting in plasma fexofenadine concentrations 28 or 63 times the therapeutic plasma concentrations in humans, respectively, based on a dosage of 60 mg of fexofenadine hydrochloride given twice daily). In addition, no effect was observed on calcium-channel current, delayed potassium-channel current, or action potential duration in guinea pig myocytes, sodium current in rat neonatal myocytes, or on the delayed rectifier potassium channel cloned from human heart at fexofenadine concentrations up to 1.0 X10-5 M (approximately equivalent to 32 times the therapeutic plasma concentrations in humans, based on a dosage of 60 mg of fexofenadine hydrochloride given twice daily)., In vitro, terfenadine exhibits a similar affinity for histamine H1-receptors from brain and peripheral tissues; however, in vivo, unlike first generation antihistamines, terfenadine and fexofenadine do not readily cross the blood-brain barrier and therefore do not appear to interact appreciably with H1-receptors within the CNS at usual doses.
Record name Fexofenadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FEXOFENADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7486
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Fexofenadine

Color/Form

Crystals from methanol-butanone

CAS RN

83799-24-0
Record name Fexofenadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83799-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fexofenadine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083799240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fexofenadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fexofenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.228.648
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FEXOFENADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6582LOH6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FEXOFENADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7486
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fexofenadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

195-197 °C, 142.5 °C
Record name Fexofenadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FEXOFENADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7486
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fexofenadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

According to the described procedure of Carr et al., U.S. Pat. No. 4,254,129, to a solution of 0.6 g of ethyl 4-[4[4-(hydroxydiphenylmethyl)-1-piperidinyl]-hydroxybutyl]-α,α-dimethylbenzeneacetate in 20 ml of absolute ethanol is added 10 ml of a 50% solution of sodium hydroxide. The mixture is refluxed for 3½ hours and concentrated to a solid after which a minimum amount of methanol to dissolve the residue is added. 10% Aqueous HCl is added until pH 7 is reached, the methanol removed by evaporation and water (25 ml) is added. The resulting precipitate is recrystallized from methanolbutanone to give 4-[4[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylbenzeneacetic acid, M.P. 195°-197° C.
Name
ethyl 4-[4[4-(hydroxydiphenylmethyl)-1-piperidinyl]-hydroxybutyl]-α,α-dimethylbenzeneacetate
Quantity
0.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 0.6 g of ethyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylbenzeneacetate in 20 ml of absolute ethanol is added 10 ml of a 50% solution of sodium hydroxide. The mixture is refluxed for 31/2 hours and concentrated to a solid after which a minimum amount of methanol to dissolve the residue is added. 10% Aqueous HCl is added until pH 7 is reached, the methanol removed by evaporation and water (25 ml) is added. The resulting precipitate is recrystallized from methanol-butanone to give 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylbenzeneacetic acid, M.P. 195°-197° C.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Add sodium borohydride (0.105 g, 2.77 mmol) to a solution of sodium hydroxide (0.053 g, 1.33 mmol) in deionized water (2 mL) and add, by dropwise addition, to a solution of 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acid hydrochloride (0.70 g, 1.31 mmol) in ethanol (30 mL). Stir at room temperature for 3.5 hours at pH 7-8. Evaporate the solvent in vacuo and stir the residue with methylene chloride (15 mL) and deionized water (15 mL). Dry (MgSO4), acidify to Ph 3 with gaseous hydrogen chloride and evaporate the solvent. Add ether with stirring, filter the white solid and wash with additional ether. Dry to give the title compound.
Quantity
0.105 g
Type
reactant
Reaction Step One
Quantity
0.053 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acid hydrochloride
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Ethyl 4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetate (0.5 g) was dissolved in MeOH (10 mL), and sodium hydroxide solution (0.35 g, water 3 mL) was added. The reaction mixture was heated at reflux for 5 h, and cooled to 22° C., followed by the addition of acetic acid to reach a pH 4-5. MeOH (5 mL) was added to the solution and stirred for 1 h. The precipitate was collected by filtration to give 0.42 g of 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylbenzeneacetic acid. 1H NMR (DMSO-d6) d 1.45-1.49 (m, 2H), 1.67 (s, 6H), 1.67-1.78 (m, 6H), 2.12-2.20 (m, 2H), 2.45-2.50 (m, 2H), 2.68-2.78 (m 3H), 3.10 (broad s, 2H), 4.71 (m, 1H), 5.50 (broad s, 1H), 7.35-7.40 (m, 2H), 7.45-7.55 (m, 8H), 7.76-7.78 (m, 4H). MH+ 502.3
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fexofenadine
Reactant of Route 2
Fexofenadine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Fexofenadine
Reactant of Route 4
Reactant of Route 4
Fexofenadine
Reactant of Route 5
Fexofenadine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Fexofenadine

Citations

For This Compound
24,000
Citations
A Markham, AJ Wagstaff - Drugs, 1998 - search.ebscohost.com
… In a double-blind clinical trial, oral fexofenadine 120 or 180mg once daily controlled … fexofenadine 40 to 240mg twice daily was significantly more effective than placebo. Fexofenadine …
M Molimard, B Diquet… - Fundamental & clinical …, 2004 - Wiley Online Library
… Fexofenadine and levocetirizine appear to be very poorly … route of excretion for 14 C‐fexofenadine (80% vs. 11% of the … the oral dose; the estimation for fexofenadine is at least 33%; …
J Mason, R Reynolds, N Rao - Clinical & Experimental Allergy, 1999 - Wiley Online Library
… were comparable in fexofenadine and placebo recipients. Fexofenadine does not impair … Fexofenadine has a high margin of safety and is also well tolerated in subjects with renal or …
HS Nelson, R Reynolds, J Mason - Annals of Allergy, Asthma & Immunology, 2000 - Elsevier
BACKGROUND: Fexofenadine is a nonsedating … the safety and efficacy of fexofenadine in chronic idiopathic urticaria… Patients received twice daily oral doses of placebo or fexofenadine …
DI Bernstein, WF Schoenwetter, RA Nathan… - Annals of Allergy …, 1997 - Elsevier
… fexofenadine HCl in the treatment of ragweed seasonal allergic rhinitis and to characterize the dose-response relationship of fexofenadine … randomized to receive fexofenadine HCl (60, …
G Lappin, Y Shishikura, R Jochemsen… - European journal of …, 2010 - Elsevier
… dose of fexofenadine and to determine its absolute oral bioavailability. Fexofenadine was chosen … Fexofenadine was administered to 6 healthy male volunteers in a three way cross-over …
MA Hamman, MA Bruce… - Clinical …, 2001 - Wiley Online Library
Objective Our objective was to assess the effect of rifampin (INN, rifampicin) on the pharmacokinetics of fexofenadine and to assess the influence of advanced age and sex. Methods …
C Huang, Z Jiang, J Wang, Y Luo, H Peng - BMC Pharmacology and …, 2019 - Springer
… , we aimed to systematically evaluate the antihistamine effects and safety of fexofenadine. … cognitive/psychomotor function favors fexofenadine. Therefore, fexofenadine may be worthy of …
P Devillier, N Roche, C Faisy - Clinical pharmacokinetics, 2008 - Springer
… fexofenadine and levocetirizine is not associated with clinically relevant antimuscarinic effects. Desloratadine and fexofenadine … that desloratadine, fexofenadine and levocetirizine are …
Number of citations: 138 0-link-springer-com.brum.beds.ac.uk
PH Howarth, MA Stern, L Roi, R Reynolds… - Journal of allergy and …, 1999 - Elsevier
… placebo, fexofenadine HCl 120 mg once daily, fexofenadine HCl … Results: Both doses of fexofenadine HCl were superior to … of fexofenadine HCl or between either dose of fexofenadine …

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。